molecular formula C9H6ClNO2 B1580801 2-Chloro-1H-indole-3-carboxylic acid CAS No. 54778-20-0

2-Chloro-1H-indole-3-carboxylic acid

Cat. No. B1580801
CAS RN: 54778-20-0
M. Wt: 195.6 g/mol
InChI Key: SXIIAHIAZAMFPW-UHFFFAOYSA-N
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Description

2-Chloro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . The compound is a grey solid .


Synthesis Analysis

The synthesis of indole derivatives, including 2-Chloro-1H-indole-3-carboxylic acid, has been the focus of many researchers . Indole derivatives are important types of molecules and natural products and play a main role in cell biology . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . EDCI is typically used to activate the carboxyl group and to connect it to amines for conversion to amides .


Physical And Chemical Properties Analysis

2-Chloro-1H-indole-3-carboxylic acid is a grey solid . It has a molecular weight of 195.6 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Indole-2-carboxylic acid derivatives, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).
  • Stability and Reactivity : Indole-2-carboxylic acid and its derivatives are more stable towards acid and oxidation conditions compared to usual indoles, while retaining reactivity at the 3-position, making them useful for various synthetic applications (Murakami, 1987).

Medicinal Chemistry and Pharmacology

  • Cancer Detection : A water-soluble near-infrared dye developed from 2-chloro-1H-indole-3-carboxylic acid showed potential for use in optical imaging for cancer detection, indicating its application in diagnostic medicine (Pham et al., 2005).
  • NMDA Receptor Antagonists : Tricyclic indole-2-carboxylic acids synthesized as NMDA-glycine antagonists demonstrate the compound's potential in developing treatments for neurological disorders (Katayama et al., 2001).

Organic Chemistry and Material Science

  • Synthesis of Novel Compounds : Novel indole-2-carboxylic acids with amino- and sulfur-containing substituents have been synthesized, contributing to the diversity of organic compounds available for further research and application (Unangst et al., 1987).
  • Fluorescent Materials : The use of 1H-indole-2-carboxylic acids in the synthesis of fluorescent 2,3-diarylindoles, which are efficient blue emitters, shows its application in the development of new fluorescent materials (Miyasaka et al., 2009).

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIIAHIAZAMFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203246
Record name 1H-Indole-3-carboxylic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1H-indole-3-carboxylic acid

CAS RN

54778-20-0
Record name 1H-Indole-3-carboxylic acid, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054778200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54778-20-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234525
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-carboxylic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of 15 g (83.5 mmol) of 2-chloroindole-3-carboxaldehyde [XXVI: R1 =R3 =H, X=Cl] (Schule, et al., Arch, Pharm. [Weinheim] 1972;305:523-533), 84 mL of 2-methyl-2-butene, and 200 mL of p-dioxane in an ice bath was treated with a solution of 40 g each of sodium chlorite and sodium dihydrogen phosphate monohydrate in 200 mL of water. The biphasic mixture was then stirred vigorously at 25° C. for 3.5 hours. An additional 16 g each of solid sodium chlorite and sodium dihydrogen phosphate monohydrate was added and the mixture was stirred for another 3.5 hours. The mixture was diluted with 350 mL of ethyl acetate and 200 mL of water. The layers were separated and the aqueous phase was extracted with 300 mL of ethyl acetate. The combined organic extracts were extracted with cold 2% aqueous NaOH (3×200 mL). The basic extracts were combined and acidified to pH 4 with 6N aqueous HCl. The precipitated solids were collected by filtration, washed well with water, and air dried overnight. The solids were dissolved in 150 mL of hot acetone and the solution was treated with 65 mL of hexane. After storage at 3° C. for 20 hours, the solids were collected by filtration, washed with cold acetone, and dried to leave 7.71 g of pure 2-chloroindole-3-carboxylic acid [XXVII: R1 =R3 =H, X=Cl] as an off-white solid; mp 181.5° C. (dec). Further processing of the filtrate as above afforded 2.41 g of a second crop; mp 179.5° C. (dec). Total yield 10.12 g (62%).
Quantity
15 g
Type
reactant
Reaction Step One
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84 mL
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reactant
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200 mL
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solvent
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40 g
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0 (± 1) mol
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Quantity
200 mL
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[Compound]
Name
solid
Quantity
16 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
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350 mL
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Quantity
200 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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